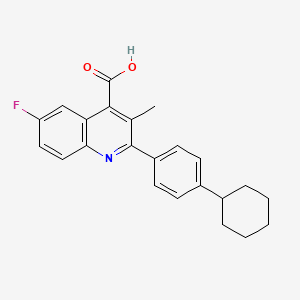
4-Quinolinecarboxylic acid, 2-(4-cyclohexylphenyl)-6-fluoro-3-methyl-
Cat. No. B8646604
Key on ui cas rn:
96187-26-7
M. Wt: 363.4 g/mol
InChI Key: GBGDJTGJJQHTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05032597
Procedure details


5-Fluoroisatin (100 g, 0.61 mole) and 4-cyclohexylpropiophenone (131 g, 0.61 mole) were suspended in 1100 ml of ethanol and stirred mechanically as a solution of 219 g (5.5 mole) of KOH in 550 ml of water was added dropwise. After the addition was complete, the mixture was heated at reflux for 12 hours, cooled, and the ethanol evaporated under reduced pressure. The resulting solid was dissolved in water and washed with ethyl ether. The aqueous layer was acidified with HCl. The resulting precipitate was filtered and dried. Recrystallization from dimethylformamide and water gave 117 g of 2-(4-cyclohexylphenyl)-6-fluoro3-methylquinoline-4-carboxylic acid, m.p. 316°-323°.

Name
4-cyclohexylpropiophenone
Quantity
131 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[CH2:13]1[CH2:18][CH2:17][CH:16]([CH:19]([CH3:28])[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24]C=2)=O)[CH2:15][CH2:14]1.[OH-:29].[K+].[CH2:31](O)C>O>[CH:16]1([C:19]2[CH:20]=[CH:22][C:27]([C:26]3[C:25]([CH3:24])=[C:5]([C:6]([OH:11])=[O:29])[C:4]4[C:8](=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=4)[N:7]=3)=[CH:31][CH:28]=2)[CH2:15][CH2:14][CH2:13][CH2:18][CH2:17]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=O
|
Step Two
|
Name
|
4-cyclohexylpropiophenone
|
|
Quantity
|
131 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)C(C(=O)C1=CC=CC=C1)C
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
1100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 12 hours
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from dimethylformamide and water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 117 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
